Cas no 199999-60-5 (H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8)

199999-60-5 structure
Produktname:H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- h-tyr-cys-trp-ser-gln-tyr-leu-cys-tyr-oh
- WP9QY, W9
- H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH, (Disulfide bond)
- TNF-ALPHA ANTAGONIST
- TUMOR NECROSIS FACTOR-ALPHA ANTAGONIST
- WP9QY
- TNF-α Antagonist
- WP9QY, W9, YCWSQYLCY
- H-Tyr-Cys-Trp-Ser-Gln-Tyr-Leu-Cys-Tyr-OH,(Disulfide bond between Cys2 and Cys 8
- CID 145707541
- L-Tyrosyl-L-cysteinyl-L-tryptophyl-L-seryl-L-glutaminyl-L-tyrosyl-L-leucyl-L-cysteinyl-L-tyrosine cyclic (2 inverted exclamation marku8)-disulfide
- CS-0136533
- (2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13-(3-amino-3-oxopropyl)-16-(hydroxymethyl)-10-[(4-hydroxyphenyl)methyl]-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- HY-P2612
- 199999-60-5
- J-012933
- TNF-.alpha. Antagonist
- H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8
-
- MDL: MFCD02259683
- Inchi: 1S/C58H73N11O15S2.C2HF3O2/c1-30(2)21-42(52(77)69-48(29-86)57(82)66-45(58(83)84)24-33-11-17-37(73)18-12-33)63-53(78)43(23-32-9-15-36(72)16-10-32)64-51(76)41(19-20-49(60)74)62-55(80)46(27-70)67-54(79)44(25-34-26-61-40-6-4-3-5-38(34)40)65-56(81)47(28-85)68-50(75)39(59)22-31-7-13-35(71)14-8-31;3-2(4,5)1(6)7/h3-18,26,30,39,41-48,61,70-73,85-86H,19-25,27-29,59H2,1-2H3,(H2,60,74)(H,62,80)(H,63,78)(H,64,76)(H,65,81)(H,66,82)(H,67,79)(H,68,75)(H,69,77)(H,83,84);(H,6,7)/t39-,41-,42-,43-,44-,45-,46-,47-,48-;/m0./s1
- InChI-Schlüssel: SDUYLXKUDWGZCS-HKYKOYQKSA-N
- Lächelt: SC[C@@H](C(N[C@H](C(=O)O)CC1C=CC(=CC=1)O)=O)NC([C@H](CC(C)C)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CCC(N)=O)NC([C@H](CO)NC([C@H](CC1=CNC2C=CC=CC1=2)NC([C@H](CS)NC([C@H](CC1C=CC(=CC=1)O)N)=O)=O)=O)=O)=O)=O)=O.FC(C(=O)O)(F)F
Berechnete Eigenschaften
- Genaue Masse: 1225.45725295g/mol
- Monoisotopenmasse: 1225.45725295g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 19
- Anzahl der Akzeptoren für Wasserstoffbindungen: 23
- Schwere Atomanzahl: 93
- Anzahl drehbarer Bindungen: 33
- Komplexität: 2350
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 475
- XLogP3: -0.2
Experimentelle Eigenschaften
- Dichte: 1.48±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 1692.1±65.0 °C(Predicted)
- Löslichkeit: Fast unlöslich (0,012 g/l) (25°C),
- pka: 3.05±0.10(Predicted)
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8 Sicherheitsinformationen
- Lagerzustand:-15°C
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74366-5mg |
TNF-α Antagonist |
199999-60-5 | 98% | 5mg |
¥10377.00 | 2022-04-26 | |
Cooke Chemical | M8016647-1mg |
TNF-αAntagonist(WP9QY) |
199999-60-5 | 98% | 1mg |
RMB 3553.60 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358755-1mg |
TNF-α Antagonist, |
199999-60-5 | 1mg |
¥2046.00 | 2023-09-05 | ||
A2B Chem LLC | AF32132-5mg |
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH |
199999-60-5 | >98.00% | 5mg |
$1698.00 | 2024-04-20 | |
abcr | AB544899-1 mg |
WP9QY, W9, YCWSQYLCY Trifluoroacetate; . |
199999-60-5 | 1mg |
€323.00 | 2023-06-14 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74366-500ug |
TNF-α Antagonist |
199999-60-5 | 98% | 500ug |
¥1396.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T912009-1mg |
TNF-α Antagonist (WP9QY) |
199999-60-5 | 98% | 1mg |
¥3,997.80 | 2022-08-31 | |
abcr | AB544899-1mg |
WP9QY, W9, YCWSQYLCY Trifluoroacetate; . |
199999-60-5 | 1mg |
€323.00 | 2024-08-02 | ||
A2B Chem LLC | AF32132-1mg |
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH |
199999-60-5 | >98.00% | 1mg |
$478.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74366-1mg |
TNF-α Antagonist |
199999-60-5 | 98% | 1mg |
¥2558.00 | 2022-04-26 |
H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8 Verwandte Literatur
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
199999-60-5 (H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8) Verwandte Produkte
- 1401926-72-4(2-[2-(4-bromo-3,5-dimethylphenoxy)ethyl]-1,3-dioxolane)
- 81259-56-5(Benzonitrile, 4-ethoxy-3-methoxy-)
- 444559-56-2(2-chloro-N-(4-oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl)acetamide)
- 146780-26-9(5-Chloro-2,4-difluorobenzonitrile)
- 1798031-46-5(3-fluoro-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}benzamide)
- 1021940-25-9(Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate, min.)
- 893935-85-8(N-(2,4-dimethoxyphenyl)-2-{1-(4-fluorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide)
- 2228224-79-9(4-(but-3-yn-1-yl)-1,3-dimethyl-1H-pyrazole)
- 2138210-37-2(methyl 4-amino-1-(prop-2-en-1-yloxy)methyl-1H-pyrazole-3-carboxylate)
- 2172463-70-4(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexanecarbonyl}azetidine-3-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:199999-60-5)H-TYR-CYS-TRP-SER-GLN-TYR-LEU-CYS-TYR-OH,(DISULFIDE BOND BETWEEN CYS2 AND CYS 8

Reinheit:99%
Menge:1mg
Preis ($):191.0